molecular formula C22H29NO6 B4000586 (2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate

(2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate

Cat. No.: B4000586
M. Wt: 403.5 g/mol
InChI Key: AJLGCRLJVYDLTC-UHFFFAOYSA-N
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Description

(2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate is a useful research compound. Its molecular formula is C22H29NO6 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.19948764 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photoassisted Fenton Reaction for Water Treatment : A study by Pignatello and Sun (1995) demonstrated the use of a photoassisted Fenton reaction, involving similar chemical structures, for the complete oxidation of certain pesticides in water. This process could be relevant for environmental remediation applications.

  • Lipase-Catalyzed Kinetic Resolution : Cammenberg et al. (2006) conducted a study on the molecular basis for the enhanced lipase-catalyzed N-acylation of 1-Phenylethanamine with methoxyacetate, which shares some structural similarities with the compound . This research, detailed in their paper, might provide insights into enzyme-catalyzed processes and synthetic applications in chemistry [Cammenberg, Hult, Park (2006)].

  • Synthesis of Cyclic Hydroxamic Acids and Lactams : Hartenstein and Sicker (1993) described the synthesis of cyclic hydroxamic acids and lactams using compounds that have structural elements similar to (2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate. This kind of synthetic pathway could be relevant for the development of new pharmaceuticals or bioactive molecules [Hartenstein, Sicker (1993)].

  • Synthesis of Dicarboxylic Acid Amides and Diamides : Aghekyan et al. (2018) reported on the condensation of various nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, which is structurally related to the compound . This research may offer insights into new synthetic routes for the preparation of novel amides and diamides [Aghekyan, Mkryan, Muradyan, Tumajyan (2018)].

  • Antimicrobial Activities of Thiazoles and Derivatives : Wardkhan et al. (2008) studied the synthesis of thiazoles and their fused derivatives with antimicrobial activities, using compounds with similar methoxy groups. This kind of research is crucial for discovering new antimicrobial agents [Wardkhan, Youssef, Hamed, Ouf (2008)].

Properties

IUPAC Name

2-methoxy-N-[2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl]ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2.C2H2O4/c1-20(2,17-7-5-4-6-8-17)18-9-11-19(12-10-18)23-16-14-21-13-15-22-3;3-1(4)2(5)6/h4-12,21H,13-16H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLGCRLJVYDLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate
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(2-methoxyethyl){2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}amine oxalate

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